Benzeneethanol, 3-(1-methylethyl)-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-propan-2-ylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9(2)11-5-3-4-10(8-11)6-7-12/h3-5,8-9,12H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRBQJLZGSDXDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2071572 | |
| Record name | Benzeneethanol, 3-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2071572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68480-22-8 | |
| Record name | 3-(1-Methylethyl)benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68480-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneethanol, 3-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068480228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethanol, 3-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneethanol, 3-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2071572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-isopropylphenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-ISOPROPYLPHENETHYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY788PSU8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Nomenclature and Structural Representation of Benzeneethanol, 3 1 Methylethyl
The precise naming and structural depiction of a chemical compound are fundamental to its scientific understanding. Benzeneethanol, 3-(1-methylethyl)- is systematically named based on the International Union of Pure and Applied Chemistry (IUPAC) conventions. The name indicates a benzene (B151609) ring substituted at the third position with an isopropyl group, and an ethanol (B145695) group attached to the first carbon of the benzene ring.
The structure consists of a phenethyl alcohol backbone where an isopropyl group is attached to the meta-position of the benzene ring. This substitution pattern is crucial to its chemical and physical properties.
Key Identifiers for Benzeneethanol, 3-(1-methylethyl)-
| Identifier | Value |
|---|---|
| CAS Number | 68480-22-8 |
| Molecular Formula | C11H16O |
| Molecular Weight | 164.24 g/mol |
| IUPAC Name | 2-(3-(propan-2-yl)phenyl)ethan-1-ol |
| Synonyms | 3-Isopropylphenethyl alcohol |
Current Research Landscape and Key Unanswered Questions
Established Laboratory Synthesis Routes for Benzeneethanol and its Analogues
Traditional synthetic organic chemistry offers a robust toolkit for the construction of aromatic alcohols. These methods, honed over decades, provide reliable and scalable routes to phenethyl alcohol and its derivatives, including those with alkyl substitutions on the aromatic ring.
Grignard Reagent-Mediated Syntheses of Aromatic Alcohols
The Grignard reaction is a cornerstone of carbon-carbon bond formation and a powerful method for synthesizing primary, secondary, and tertiary alcohols. mnstate.edukhanacademy.org A Grignard reagent, an organomagnesium halide (R-MgX), acts as a potent nucleophile, attacking electrophilic carbon atoms, such as those in carbonyl groups or epoxides. sigmaaldrich.com
For the synthesis of phenethyl alcohol scaffolds, the reaction between a phenylmagnesium halide and an epoxide, typically ethylene (B1197577) oxide, is a prominent route. google.com The nucleophilic Grignard reagent attacks one of the carbon atoms of the epoxide ring, causing it to open and, after acidic workup, form a primary alcohol with a two-carbon extension. youtube.com To synthesize Benzeneethanol, 3-(1-methylethyl)-, one would start with 3-isopropylphenylmagnesium bromide, which would react with ethylene oxide.
Similarly, Grignard reagents can react with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. khanacademy.orgyoutube.com For instance, the reaction of formaldehyde (B43269) with an appropriate arylmagnesium halide yields a primary benzyl (B1604629) alcohol, while reaction with other aldehydes or ketones can introduce further substitution. youtube.com
Table 1: Examples of Grignard Reactions for Aromatic Alcohol Synthesis
| Starting Materials | Grignard Reagent | Product | Reference |
|---|---|---|---|
| Ethylene Oxide | Phenylmagnesium Bromide | 2-Phenylethanol (B73330) | google.com |
| Methyl Benzoate (B1203000) | Phenylmagnesium Bromide (2 equiv.) | Triphenylmethanol | mnstate.edu |
| Formaldehyde | Methylmagnesium Bromide | Ethanol (B145695) | youtube.com |
| Acetaldehyde | Phenylmagnesium Bromide | 1-Phenylethanol (B42297) | youtube.com |
Nucleophilic Substitution Reactions for Phenethyl Alcohol Scaffolds
Phenethyl alcohol structures can be assembled through nucleophilic substitution reactions, where a suitable nucleophile replaces a leaving group on an ethylbenzene (B125841) derivative. A common example is the hydrolysis of a 2-phenylethyl halide. In this SN2 reaction, a hydroxide (B78521) ion (-OH) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the halogen (the leaving group), resulting in the formation of the alcohol.
However, a significant challenge in this approach is the competition with elimination reactions (E2), especially when using a strong, sterically unhindered base like hydroxide. To mitigate this, milder nucleophiles or alternative strategies are often employed. One such strategy involves the use of acetate (B1210297) as the nucleophile, followed by hydrolysis of the resulting ester. This two-step process can often provide higher yields of the desired alcohol by minimizing the competing elimination pathway.
Alkene Functionalization Strategies for Alcohol Formation (e.g., Hydration, Hydroformylation, Hydroboration)
The functionalization of alkenes provides a direct route to alcohols, and these methods are applicable to substituted styrenes to produce phenethyl alcohol derivatives.
Hydration: The acid-catalyzed addition of water across the double bond of an alkene (hydration) typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon. For a substituted styrene (B11656), this would lead to a 1-phenylethanol derivative.
Hydroboration-Oxidation: This two-step procedure provides a complementary, anti-Markovnikov addition of water across the double bond. The reaction of the alkene with borane (B79455) (BH3), followed by oxidation with hydrogen peroxide and a base, results in the hydroxyl group being attached to the less substituted carbon. This is a key method for producing primary alcohols like 2-phenylethanol from styrenes.
Hydroformylation: Also known as the oxo process, this reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. The resulting aldehyde can then be readily reduced to the corresponding alcohol. The regioselectivity can often be controlled by the choice of catalyst and reaction conditions to favor either the linear or branched aldehyde, which upon reduction yields the primary or secondary alcohol, respectively.
Another related method is the hydrogenation of styrene oxides. For example, 2-phenylethanol can be synthesized by the catalytic hydrogenation of styrene oxide using catalysts like Raney nickel, achieving high yields. acs.org This process offers an alternative to methods like Friedel-Crafts alkylation that can generate significant waste. google.com
Reduction Reactions of Aromatic Carbonyl Precursors to Alcohols
The reduction of carbonyl compounds is one of the most common and reliable methods for preparing alcohols. ontosight.ai Aldehydes, ketones, carboxylic acids, and esters can all be reduced to their corresponding alcohols using various reducing agents.
For the specific synthesis of Benzeneethanol, 3-(1-methylethyl)-, the reduction of a suitable carbonyl precursor, such as 3-(1-methylethyl)phenylacetaldehyde or 3'-isopropylacetophenone, would be a direct approach. ontosight.aicymitquimica.com
Common reducing agents include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4).
Sodium borohydride (NaBH4) is a milder reducing agent that is selective for aldehydes and ketones.
Lithium aluminum hydride (LiAlH4) is a much stronger reducing agent capable of reducing aldehydes, ketones, carboxylic acids, and esters to primary or secondary alcohols.
The choice of precursor determines the type of alcohol formed. Reduction of an aldehyde yields a primary alcohol, while a ketone yields a secondary alcohol. Both carboxylic acids and esters are reduced to primary alcohols.
Table 2: Reduction of Carbonyl Compounds to Aromatic Alcohols
| Carbonyl Precursor | Reducing Agent | Product | Reference |
|---|---|---|---|
| Aldehyde | NaBH4 or LiAlH4 | Primary Alcohol | ontosight.ai |
| Ketone | NaBH4 or LiAlH4 | Secondary Alcohol | ontosight.ai |
| Carboxylic Acid | LiAlH4 | Primary Alcohol | ontosight.ai |
| Ester | LiAlH4 | Primary Alcohol | inchem.org |
Emerging Synthetic Approaches Applicable to Benzeneethanol Derivatives
Modern synthetic chemistry is increasingly focused on developing more efficient, selective, and environmentally benign methods. Photoredox catalysis has emerged as a powerful tool in this regard, enabling novel transformations under mild conditions.
Photoredox-Induced Radical Relay Methodologies for Alcohol Synthesis
Visible-light photoredox catalysis has opened new avenues for the synthesis of alcohols by enabling the generation of radical intermediates under exceptionally mild conditions. beilstein-journals.org These methods often involve the deoxygenation of alcohol derivatives. nih.gov
In a typical approach, an alcohol is first converted into a redox-active derivative, such as a benzoate ester. beilstein-journals.org This derivative can then be excited by a photocatalyst in the presence of visible light. The excited species can then undergo a single-electron transfer (SET) process, leading to the formation of a radical intermediate. This radical can then be trapped or further transformed to yield the final product. These methods are noted for their high functional group tolerance and can often be performed at room temperature. beilstein-journals.org Recent advancements have focused on the deoxygenative functionalization of alcohols, where the C-O bond is cleaved to generate an alkyl radical, which can then participate in various bond-forming reactions. nih.govacs.org
Catalytic Cycloaddition Reactions for β-Amino Alcohol Derivatives
Catalytic cycloaddition reactions represent a powerful strategy for the construction of complex cyclic systems, including precursors to β-amino alcohols. These reactions, by forming multiple carbon-carbon or carbon-heteroatom bonds in a single step, offer an efficient route to diverse molecular architectures.
One of the most prominent examples is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.org This classic reaction has been adapted to synthesize complex natural products. For instance, a key step in the synthesis of reserpine (B192253) involved a Diels-Alder reaction to establish the cis-decalin framework of its D and E rings. wikipedia.org While not directly producing β-amino alcohols, the resulting cyclic structures can be functionalized further to incorporate the desired amino and hydroxyl groups. The hetero-Diels-Alder reaction, which involves heteroatoms, can directly produce heterocycles that are themselves amino alcohol precursors. wikipedia.org
More recent advancements have utilized photoredox catalysis to achieve novel cycloadditions. A radical-catalyzed [2σ + 2π] cycloaddition platform has been developed using N-heterocyclic selone (NHS) catalysts under blue-light irradiation. This method allows for the efficient cycloaddition of vinyl-bicyclobutanes with various alkenes, yielding 1,3-bicyclohexane structures, which are considered bioisosteres of meta-substituted benzenes. acs.org This approach demonstrates high yields (up to 99%) and broad substrate compatibility, highlighting the potential for creating sp3-rich scaffolds that can be elaborated into unique amino alcohol derivatives. acs.org
Furthermore, visible light photoredox catalysis has enabled a formal [4+2] cycloaddition of allylic alcohols and cyclic enol ethers. nih.gov This process leads to the formation of bicyclic acetals, which are valuable intermediates in organic synthesis. The reaction tolerates a wide range of substituents on the allylic alcohol, including various aryl and heteroaryl groups, and proceeds with good efficiency and selectivity. nih.gov
Synthesis of Structural Analogues and Functional Derivatives of Benzeneethanol, 3-(1-methylethyl)-
The core structure of Benzeneethanol, 3-(1-methylethyl)- serves as a scaffold for the synthesis of a wide array of analogues and derivatives. Research efforts have been particularly focused on introducing amino alcohol functionalities to explore their potential in medicinal chemistry.
β-Amino alcohols are crucial structural motifs found in numerous pharmaceuticals and natural products. Their synthesis is a topic of extensive research, with various methods developed to achieve high efficiency and stereoselectivity.
A primary and widely used method for synthesizing β-amino alcohols is the nucleophilic ring-opening of epoxides with amines. growingscience.com This reaction can be catalyzed by various agents to enhance its efficiency and regioselectivity. For example, sulfated tin oxide has been shown to be an effective catalyst for this transformation, working well with both aromatic and aliphatic amines at room temperature to produce β-amino alcohols in good to high yields. growingscience.com Similarly, zinc(II) perchlorate (B79767) hexahydrate is a highly efficient catalyst for the aminolysis of epoxides under solvent-free conditions, demonstrating excellent chemo- and regioselectivity. organic-chemistry.org In some cases, the reaction can proceed efficiently in polar mixed solvents or even just water without any catalyst. organic-chemistry.org
Photoredox catalysis offers a modern approach to β-amino alcohol synthesis. One innovative method involves a light-induced radical relay in DMSO, starting from an O-acyl hydroxylamine (B1172632) and a vinyl ether. gaylordchemical.com This strategy is highly regioselective and constructs a C-N and a C-O bond across a double bond under mild conditions, using an iridium catalyst. gaylordchemical.com
Flow chemistry has also been applied to the synthesis of β-amino alcohol libraries. A sequential flow approach involving the in-situ generation of DMDO for olefin epoxidation, followed by a flow-mediated ring-opening aminolysis, has been used to create a diverse library of β-amino alcohols with yields ranging from modest to excellent. researchgate.net
The stereochemistry of amino alcohols is often critical for their biological activity. Studies focusing on l-amino alcohol derivatives (those with an S-configuration at the carbon bearing the hydroxyl group) have led to the discovery of potent antifungal agents.
In one such study, a series of l-amino alcohol derivatives were designed and synthesized, leading to compounds with excellent, broad-spectrum antifungal activities. nih.govresearchgate.net The synthesis often involves starting from a chiral precursor to ensure the desired stereochemistry. Preliminary mechanistic studies revealed that the antifungal activity of potent compounds like 14v stemmed from the inhibition of the fungal enzyme C. albicans CYP51. nih.govresearchgate.net Structure-activity relationship (SAR) studies highlighted that only compounds with the S-configuration exhibited antifungal activity. nih.govresearchgate.net Furthermore, the nature of the substituent played a key role, with 3-Fluoro substituted compounds showing particularly high potency.
Table 1: Antifungal Activity of Selected l-Amino Alcohol Derivatives nih.govresearchgate.net
| Compound | Substituent (R) | Antifungal Activity (MIC against C. albicans) |
|---|---|---|
| 14i | 3-F | 0.03-0.06 µg/mL |
| 14n | 3-F | 0.03-0.06 µg/mL |
| 14s | 3-F | 0.03-0.06 µg/mL |
| 14v | 3-F | 0.03-0.06 µg/mL |
This table illustrates the high potency of 3-Fluoro substituted l-amino alcohol derivatives against Candida albicans.
These studies underscore the importance of stereochemistry and specific substitutions in designing effective therapeutic agents based on the amino alcohol scaffold.
Arylamino alcohol derivatives constitute another significant class of compounds, with many exhibiting promising antimalarial properties. nih.govresearchgate.net The synthesis of these compounds often involves the reaction of an epoxide with an appropriate arylamine.
For example, a series of new 1-aryl-3-substituted propanol (B110389) derivatives were synthesized and evaluated for their antiplasmodial activity. The general synthetic route involved the reaction of a ketone intermediate with sodium borohydride to produce the final hydroxyl derivatives. researchgate.net The SAR studies led to the identification of compounds with significant activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum. nih.govresearchgate.net
In another approach, arylamino alcohol derivatives were synthesized from naturally occurring starting materials like eugenol (B1671780) and turpentine (B1165885) oil. aip.orgrasayanjournal.co.in The synthesis typically involves epoxidation of the starting olefin followed by a ring-opening reaction with an amine, such as aniline (B41778) or naphthylamine. aip.orgrasayanjournal.co.in The resulting arylamino alcohols were tested for their ability to inhibit heme polymerization, a critical process for the malaria parasite's survival. Several of the synthesized compounds showed lower IC50 values than the standard drug chloroquine, indicating their potential as new antimalarial agents. rasayanjournal.co.in
Table 2: Synthesis and Antimalarial Activity of Eugenol-Derived Arylamino Alcohols rasayanjournal.co.in
| Derivative | Amine Used | Product Name | IC50 (Heme Polymerization) |
|---|---|---|---|
| 1 | Aniline | 2-hydroxy-3-(phenylamino) propyl)-2-methoxyphenol | Lower than Chloroquine |
| 2 | Naphthylamine | 4-(2-hydroxy-3-(naphthalene-1-ylamino) propyl)-2-methoxyphenol | Lower than Chloroquine |
This table summarizes the synthesis of arylamino alcohol derivatives from eugenol and their promising antimalarial activity.
The exploration of these derivatives highlights how modifying the aryl and amine components of the arylamino alcohol structure can lead to potent and selective biological activity.
Occurrence and Isolation from Biological Sources
While direct isolation of Benzeneethanol, 3-(1-methylethyl)- from Illicium verum (Star Anise) or Eucalyptus species is not prominently reported, these plants are rich sources of structurally related aromatic compounds, particularly phenylpropanoids.
Illicium verum is well-known for producing a variety of valuable secondary metabolites, with the essential oil being dominated by the phenylpropanoid trans-anethole. nih.govnih.govmdpi.com Chemical analyses of I. verum have identified monoterpenoids, sesquiterpenoids, and other phenylpropanoids. nih.govmdpi.com The presence of these compounds suggests that the fundamental biosynthetic pathways for creating aromatic rings with side-chain modifications are highly active in this plant. researchgate.netresearchgate.net
The genus Eucalyptus comprises over 700 species, most of which are native to Australia. wikipedia.org The leaves of many Eucalyptus species are known to produce essential oils rich in monoterpenes like 1,8-cineole and α-pinene. researchgate.net However, some species also produce aromatic compounds. For example, the essential oil of Eucalyptus olida is exceptionally rich in (E)-methyl cinnamate, a derivative of cinnamic acid, which is a key intermediate in the phenylpropanoid pathway. researchgate.net The diverse chemistry within this large genus makes it a plausible, though unconfirmed, source of various substituted benzeneethanol derivatives.
The biosynthesis of specific aromatic alcohols through microbial fermentation is a rapidly advancing field. As discussed, microorganisms like E. coli and S. cerevisiae have been successfully engineered to produce aromatic alcohols by introducing heterologous biosynthetic pathways. nih.govnih.gov
A key strategy involves engineering a microbe to overproduce a precursor, such as L-phenylalanine, and then introducing the necessary enzymes to convert this precursor into the desired alcohol. For instance, to produce 3-phenylpropanol, an artificial pathway was constructed in E. coli that successfully produced 847.97 mg/L of the target compound from a glucose-glycerol mixture. nih.gov Similarly, the natural Ehrlich pathway in yeast is utilized for the production of 2-phenylethanol, a valuable fragrance compound. nih.gov While the microbial production of Benzeneethanol, 3-(1-methylethyl)- has not been specifically detailed, the principles and tools of metabolic engineering are directly applicable. The process would likely involve identifying or engineering a set of enzymes capable of synthesizing the 3-isopropylphenylacetyl moiety and subsequently reducing it to the corresponding alcohol.
Advanced Analytical Characterization Techniques for Benzeneethanol, 3 1 Methylethyl
Mass Spectrometry (MS) Techniques for Identification and Quantification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for both the identification of unknown compounds and the quantification of known compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like Benzeneethanol, 3-(1-methylethyl)-. nih.gov In GC-MS, the sample is first separated based on boiling point and polarity by the gas chromatograph, and then the separated components are detected and identified by the mass spectrometer.
The mass spectrum of Benzeneethanol, 3-(1-methylethyl)- produced by electron ionization (EI) would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. However, for alcohols, the molecular ion peak is often weak or absent. chromforum.org The fragmentation pattern is highly informative for structural elucidation. Key expected fragments include:
Loss of water (M-18): A common fragmentation pathway for alcohols.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to a prominent fragment. For a primary alcohol, this would result in a fragment at m/z 31 ([CH₂OH]⁺).
Benzylic cleavage: Cleavage of the bond between the two methylene (B1212753) groups would lead to the formation of a stable benzylic cation or a substituted tropylium (B1234903) ion. The fragment corresponding to the isopropylbenzyl cation (m/z 119) would be a significant peak.
Table 4: Predicted Key Mass Fragments for Benzeneethanol, 3-(1-methylethyl)- in GC-MS (EI)
| m/z | Proposed Fragment |
|---|---|
| 164 | [M]⁺ (Molecular Ion) |
| 146 | [M - H₂O]⁺ |
| 119 | [M - CH₂CH₂OH]⁺ (Isopropylbenzyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 31 | [CH₂OH]⁺ |
(Predicted fragmentation pattern based on general mass spectrometry rules for alcohols and substituted benzenes)
While Benzeneethanol, 3-(1-methylethyl)- is amenable to GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, particularly if it is part of a complex mixture containing non-volatile components. msesupplies.com In LC-MS, the separation is performed by liquid chromatography, which is suitable for a wider range of compound polarities and volatilities.
For LC-MS analysis, a reversed-phase column would likely be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Softer ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used.
ESI: In positive ion mode ESI, the compound would likely be detected as the protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺.
APCI: APCI is also suitable for this compound and would also likely produce the protonated molecule [M+H]⁺.
Tandem mass spectrometry (MS/MS) can be used in conjunction with LC-MS to obtain further structural information by fragmenting the parent ion.
Table 5: Expected Ions in LC-MS for Benzeneethanol, 3-(1-methylethyl)-
| Ionization Mode | Expected Ion | m/z |
|---|---|---|
| ESI/APCI Positive | [M+H]⁺ | 165 |
| ESI Positive | [M+Na]⁺ | 187 |
| ESI Positive | [M+K]⁺ | 203 |
(M = molecular weight of Benzeneethanol, 3-(1-methylethyl)-)
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular mass of a compound, which in turn aids in elucidating its elemental composition. measurlabs.comalgimed.com This technique is distinguished from low-resolution mass spectrometry by its ability to differentiate between compounds with the same nominal mass but different chemical formulas. algimed.com
For the accurate mass determination of Benzeneethanol, 3-(1-methylethyl)-, HRMS provides a level of precision that is essential for unambiguous identification. measurlabs.com The process involves ionizing the molecule and then measuring its mass-to-charge ratio (m/z) with high accuracy. This experimental mass can then be compared to the calculated exact mass of the proposed structure to confirm its identity. algimed.com The acceptable error for mass measurement is typically within 5 parts per million (ppm). algimed.com To achieve such accuracy, internal or external calibration with a known reference compound is often employed. nih.govresearchgate.net
Key Parameters in HRMS Analysis:
| Parameter | Description | Typical Values/Conditions |
| Mass Resolution | The ability to distinguish between two peaks of slightly different mass-to-charge ratios. | R > 5000 researchgate.net |
| Mass Accuracy | The closeness of the measured mass to the true mass. | < 5 ppm algimed.com |
| Ionization Source | The method used to create ions from the sample molecules. | Electrospray Ionization (ESI), Chemical Ionization (CI) nih.govresearchgate.net |
| Mass Analyzer | The component that separates ions based on their m/z. | Time-of-Flight (TOF), Orbitrap nih.gov |
This table provides an overview of typical parameters and conditions relevant to the HRMS analysis of organic compounds.
Chromatographic Separation Methodologies
Chromatography is a fundamental separation technique used to isolate individual components from a mixture. For the analysis of Benzeneethanol, 3-(1-methylethyl)-, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are invaluable.
HPLC is a powerful technique for separating, identifying, and quantifying components in a liquid mixture. basicmedicalkey.comresearchgate.net It is particularly useful for assessing the purity of a compound like Benzeneethanol, 3-(1-methylethyl)- by separating it from any impurities or related substances. ptfarm.pl The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. sigmaaldrich.com
In a typical HPLC method for purity assessment, a solution of the sample is injected into the system. As the mobile phase carries the sample through the column, components with different chemical properties will travel at different rates, leading to their separation. researchgate.net A detector, often a UV-Vis spectrophotometer, is used to monitor the eluent and produce a chromatogram, where each peak represents a different compound. basicmedicalkey.com The area of the peak corresponding to Benzeneethanol, 3-(1-methylethyl)- relative to the total area of all peaks provides a measure of its purity.
Typical HPLC System Configuration:
| Component | Function | Common Examples |
| Pump | Delivers the mobile phase at a constant flow rate and high pressure. | Isocratic or gradient pumps basicmedicalkey.com |
| Injector | Introduces a precise volume of the sample into the mobile phase stream. | Autosampler or manual injector basicmedicalkey.com |
| Column | Contains the stationary phase where separation occurs. | C18 (ODS) columns basicmedicalkey.comptfarm.pl |
| Detector | Detects the separated components as they elute from the column. | UV-Vis, Photodiode Array (PDA) basicmedicalkey.comnih.gov |
| Data System | Controls the instrument, acquires data, and processes the chromatogram. | Chromatography software |
This table outlines the essential components of a standard HPLC system used for purity assessment.
Method development in HPLC involves optimizing parameters such as the mobile phase composition (e.g., a mixture of methanol and water), flow rate, and column temperature to achieve the desired separation and peak shape. researchgate.netuniv-lyon1.fr
Gas Chromatography is the preferred method for the analysis of volatile and semi-volatile compounds. shimadzu.comyoutube.com Given the potential volatility of Benzeneethanol, 3-(1-methylethyl)-, GC is an excellent technique for its analysis, especially when it is part of a complex volatile mixture. nist.gov In GC, the sample is vaporized and injected into the head of a chromatographic column. A carrier gas (mobile phase), such as helium or nitrogen, flows through the column and carries the sample components with it. rroij.comgcms.cz Separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and a liquid or solid stationary phase coated on the inside of the column. researchgate.net
A flame ionization detector (FID) is commonly used for the detection of organic compounds like Benzeneethanol, 3-(1-methylethyl)-. gcms.cz The resulting chromatogram provides information on the retention time of the compound, which is characteristic of the molecule under specific GC conditions, and the peak area, which is proportional to its concentration.
Typical GC Parameters for Volatile Analysis:
| Parameter | Description | Example Condition |
| Column Type | The type of stationary phase used for separation. | Capillary column (e.g., DB-Wax) nist.gov |
| Oven Temperature Program | The temperature profile of the column during the analysis. | Initial temp 50°C, ramp to 230°C at 2 K/min nist.gov |
| Carrier Gas | The inert gas used to transport the sample through the column. | Helium rroij.com |
| Injector Temperature | The temperature at which the sample is vaporized. | 150°C rroij.com |
| Detector Temperature | The temperature of the detector. | 290°C (FID) rroij.com |
This table presents a set of typical parameters that could be used for the GC analysis of volatile compounds.
Integrated Analytical Platforms for Comprehensive Molecular Profiling
For a truly comprehensive understanding of a sample containing Benzeneethanol, 3-(1-methylethyl)-, integrated analytical platforms that couple chromatographic separation with high-resolution mass spectrometry are often employed. nih.govmdpi.com The most common of these hyphenated techniques are LC-HRMS and GC-HRMS. nih.gov
These integrated platforms provide two dimensions of data for each analyte: its retention time from the chromatography and its accurate mass and fragmentation pattern from the mass spectrometer. nih.gov This wealth of information allows for a much higher degree of confidence in compound identification and can reveal the presence of co-eluting substances that might be missed by chromatography with a less specific detector. nih.gov This comprehensive molecular profiling is invaluable in complex matrices, enabling the identification of not only the target compound but also its related impurities, isomers, and potential degradation products. nih.gov The use of such platforms is becoming increasingly standard for in-depth chemical analysis. nih.gov
Computational Chemistry and Theoretical Investigations of Benzeneethanol, 3 1 Methylethyl
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and, consequently, the chemical and physical properties of a molecule.
Density Functional Theory (DFT) for Molecular Geometry and Conformational Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the optimized molecular geometry and exploring the conformational landscape of molecules.
In a hypothetical DFT study of Benzeneethanol, 3-(1-methylethyl)-, the first step would be to determine the most stable three-dimensional arrangement of its atoms. This would involve calculating the potential energy surface of the molecule by systematically rotating the flexible bonds—specifically, the C-C bond of the ethyl alcohol chain and the C-C bond connecting the isopropyl group to the benzene (B151609) ring. The calculations would identify the lowest energy conformer, which represents the most probable structure of the molecule. For instance, a study on isopropylbenzene (cumene), a structurally related compound, has utilized ab initio calculations to determine its planar conformation. nih.gov
Table 1: Hypothetical DFT-Calculated Geometric Parameters for the Most Stable Conformer of Benzeneethanol, 3-(1-methylethyl)-
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-O (alcohol) | ~1.43 Å |
| Bond Length | C-C (ethyl chain) | ~1.54 Å |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| Bond Angle | C-C-O (alcohol) | ~109.5° |
| Dihedral Angle | C(aromatic)-C-C-O | ~60° (gauche) or ~180° (anti) |
Note: These are representative values and would need to be calculated specifically for Benzeneethanol, 3-(1-methylethyl)-.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. alrasheedcol.edu.iqaimspress.com A smaller gap suggests higher reactivity. mdpi.com
For Benzeneethanol, 3-(1-methylethyl)-, the HOMO is expected to be located primarily on the electron-rich benzene ring, while the LUMO would also be associated with the aromatic system. The presence of the hydroxyl and isopropyl groups would influence the energies of these orbitals. The HOMO-LUMO gap would provide insights into the molecule's potential reactivity in various chemical reactions. dergipark.org.tr
Table 2: Hypothetical Frontier Molecular Orbital Energies for Benzeneethanol, 3-(1-methylethyl)-
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 eV |
| LUMO | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
Note: These are example values. Actual values would be obtained from quantum chemical calculations.
Calculation of Global Chemical Reactivity Descriptors
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to further quantify a molecule's reactivity. alrasheedcol.edu.iq These descriptors provide a more detailed picture of the molecule's electronic properties. mdpi.com
Electronegativity (χ): Represents the ability of a molecule to attract electrons.
Chemical Potential (μ): The negative of electronegativity, it describes the escaping tendency of electrons from an equilibrium system.
Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Softness (S): The reciprocal of hardness, it indicates a molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons.
These parameters are invaluable for predicting how Benzeneethanol, 3-(1-methylethyl)- might behave in a chemical environment.
Table 3: Hypothetical Global Chemical Reactivity Descriptors for Benzeneethanol, 3-(1-methylethyl)-
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -3.85 |
| Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 |
| Softness (S) | 1/(2η) | 0.19 |
| Electrophilicity Index (ω) | μ2/(2η) | 2.79 |
Note: Values are derived from the hypothetical HOMO/LUMO energies in Table 2.
Molecular Modeling and Simulation Approaches for Intermolecular Interactions
While quantum chemical calculations focus on a single molecule, molecular modeling and simulations can predict how molecules interact with each other. For Benzeneethanol, 3-(1-methylethyl)-, these methods could be used to study its behavior in a liquid state or its interaction with other molecules, such as receptors in a biological system.
Molecular dynamics (MD) simulations, for example, could model the movement of a collection of Benzeneethanol, 3-(1-methylethyl)- molecules over time, providing insights into properties like density, viscosity, and diffusion coefficients. These simulations could also reveal how the molecules arrange themselves, for instance, through hydrogen bonding via the alcohol group or through π-π stacking of the benzene rings. Studies on the interaction of aromatic molecules with surfaces like graphene have shown the importance of such non-covalent interactions. researchgate.netdtu.dkmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Properties
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net If a set of molecules similar to Benzeneethanol, 3-(1-methylethyl)- were synthesized and tested for a specific biological effect, a QSAR model could be developed. nih.govjst.go.jp
The model would use calculated molecular descriptors (such as those from DFT, along with others describing size, shape, and lipophilicity) to predict the activity of new, untested compounds. This approach is widely used in drug discovery and toxicology to prioritize the synthesis and testing of new molecules. researchgate.net For example, a QSAR study on the toxicity of various alcohols and phenols could provide a framework for estimating the potential biological effects of Benzeneethanol, 3-(1-methylethyl)-. researchgate.net
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Benzeneethanol, 3-(1-methylethyl)- |
| 3-isopropylphenethyl alcohol |
| Isopropylbenzene (Cumene) |
| Phenylethyl alcohol |
| Benzene |
| Phenol |
| Catechol |
| Dopamine |
| Butadiene |
| Thiophene |
| Benzothiophene |
| Pyridine |
| Quinoline |
| Naphthalene |
Mechanistic Studies of Biological Interactions of Benzeneethanol, 3 1 Methylethyl Non Human/general Biochemical Context
Investigation of Antimicrobial Activity Mechanisms
Although Benzeneethanol, 3-(1-methylethyl)- itself is not extensively studied, its parent compound, 2-phenylethanol (B73330), is known to possess antimicrobial properties. The mechanisms of similar aromatic alcohols and terpenes typically involve disruption of cellular integrity.
The primary mechanism of antimicrobial action for many aromatic alcohols and monoterpenes is the disruption of the microbial cell membrane. nih.gov These lipophilic compounds can penetrate the lipid bilayer of bacterial and fungal plasma membranes. This insertion can lead to:
Increased Membrane Fluidity and Permeability: The presence of the compound within the lipid assembly disrupts the ordered structure, increasing the fluidity and permeability of the membrane. nih.gov
Leakage of Intracellular Components: The loss of membrane integrity results in the leakage of essential ions and macromolecules, such as ATP and nucleic acids, from the cytoplasm, ultimately leading to cell death. eijppr.com
Inhibition of Membrane-Embedded Proteins: Disruption of the lipid environment can alter the function of crucial membrane-embedded proteins, including enzymes and transporters involved in respiration and ion transport. nih.goveijppr.com
While these are the generally accepted targets for this class of compounds, specific studies confirming these effects for Benzeneethanol, 3-(1-methylethyl)- are not prevalent in current literature. The antimicrobial efficacy is often influenced by the specific lipid composition of the microbial membranes and the physicochemical properties of the compound itself. nih.gov
Key structural features that typically influence antimicrobial activity include:
The Hydroxyl (-OH) Group: The alcohol moiety is often crucial for activity, participating in hydrogen bonding and disrupting membrane structures.
The Alkyl Substituent: The nature and position of the alkyl group (in this case, the 3-isopropyl group) on the benzene (B151609) ring significantly affect the compound's lipophilicity. Increased lipophilicity can enhance the compound's ability to partition into the microbial cell membrane, although excessive lipophilicity can sometimes decrease activity by hindering bioavailability. nih.gov
A systematic comparison of Benzeneethanol, 3-(1-methylethyl)- with its isomers (e.g., 2-isopropylphenethyl alcohol, 4-isopropylphenethyl alcohol) and related compounds would be necessary to delineate a precise SAR profile, but such studies have not been identified.
Enzymatic Biotransformations and Metabolic Fates in Non-Human Biological Systems
There is a lack of specific research detailing the enzymatic biotransformation and metabolic pathways of Benzeneethanol, 3-(1-methylethyl)- in non-human biological systems such as microorganisms or plants. For the parent compound, 2-phenylethanol, metabolism in mammals proceeds via oxidation to phenylacetic acid. It is plausible that microorganisms or plant enzymes could catalyze similar oxidative transformations of the ethanol (B145695) side chain or hydroxylate the aromatic ring, but dedicated studies on this specific molecule are required for confirmation.
Environmental Fate and Biotransformation Studies of Benzeneethanol, 3 1 Methylethyl
Degradation Pathways in Environmental Compartments
Detailed studies outlining the specific aerobic and anaerobic biotransformation mechanisms of Benzeneethanol, 3-(1-methylethyl)- are not available in the reviewed literature. Hypothetical pathways can be inferred based on the degradation of similar aromatic compounds containing alkyl and alcohol functional groups.
Aerobic Biotransformation Mechanisms
In aerobic environments, microorganisms are the primary drivers of the degradation of aromatic hydrocarbons. For a compound like Benzeneethanol, 3-(1-methylethyl)-, the initial steps of aerobic biotransformation would likely involve the oxidation of the ethyl alcohol side chain and the isopropyl group, as well as hydroxylation of the benzene (B151609) ring by monooxygenase and dioxygenase enzymes. These initial reactions would increase the water solubility of the compound and facilitate further breakdown. Subsequent steps would likely involve ring cleavage, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways, such as the Krebs cycle, ultimately resulting in mineralization to carbon dioxide and water.
Anaerobic Biotransformation Processes
Under anaerobic conditions, the degradation of aromatic compounds is a slower process and involves different microbial consortia and enzymatic pathways. The biotransformation of Benzeneethanol, 3-(1-methylethyl)- in the absence of oxygen would likely proceed through initial activation of the molecule, for instance, by the addition of a carboxyl group. Following activation, the aromatic ring could be reduced and subsequently cleaved. The resulting aliphatic acids would then be further metabolized through processes like beta-oxidation to simpler compounds such as acetate (B1210297), which can then be converted to methane (B114726) and carbon dioxide by methanogenic archaea.
Environmental Persistence and Mobility Assessment in Various Media
Quantitative data on the environmental persistence (e.g., half-life in soil, water, or air) and mobility (e.g., soil sorption coefficients) of Benzeneethanol, 3-(1-methylethyl)- are not available in the public domain. To assess these properties, predictive models based on the compound's structure could be employed.
The mobility of a chemical in the environment is influenced by its physical and chemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). While specific values for Benzeneethanol, 3-(1-methylethyl)- are not reported in the searched literature, its structure suggests it would have moderate hydrophobicity. This would imply a tendency to sorb to organic matter in soil and sediment, which would reduce its mobility in the aqueous phase. Its potential for volatilization from water surfaces would depend on its Henry's Law constant, which is also not documented.
The persistence of the compound would be determined by the rates of the degradation processes mentioned above (aerobic and anaerobic biotransformation) as well as abiotic degradation pathways such as photolysis (degradation by sunlight) and hydrolysis. Without experimental data, a definitive assessment of its persistence in various environmental media cannot be made.
Table 1: Estimated Physicochemical Properties and Environmental Fate Parameters for Benzeneethanol, 3-(1-methylethyl)- (Predictive Data)
| Property | Predicted Value | Implication for Environmental Fate |
| Molecular Weight | 164.25 g/mol | Influences diffusion and transport. |
| LogP (Octanol-Water Partition Coefficient) | Not available | Higher values would suggest greater sorption to organic matter and lower mobility in water. |
| Water Solubility | Not available | Lower solubility would decrease its concentration in aquatic systems but may increase its tendency to partition to sediment. |
| Vapor Pressure | Not available | Higher vapor pressure would indicate a greater potential for volatilization into the atmosphere. |
| Henry's Law Constant | Not available | Governs the partitioning between air and water. |
| Biodegradation Half-life (Aerobic) | Not available | Shorter half-life indicates lower persistence in the presence of oxygen. |
| Biodegradation Half-life (Anaerobic) | Not available | Typically longer than aerobic half-life, indicating greater persistence in anoxic environments. |
Note: This table is populated with placeholders as no specific data could be found in the searched literature. The implications are based on general principles of environmental science.
Impact on Biogeochemical Cycles and Ecosystems
There is no specific information available regarding the impact of Benzeneethanol, 3-(1-methylethyl)- on biogeochemical cycles, such as the carbon, nitrogen, or sulfur cycles. Any organic compound introduced into the environment will be incorporated into the carbon cycle through degradation or assimilation by organisms. However, the specific effects of this compound on microbial community structure and function, which drive these cycles, are unknown.
Similarly, ecotoxicological data, which would inform on the potential impact on ecosystems, are not available. To assess its ecological risk, studies on its toxicity to representative aquatic and terrestrial organisms (e.g., algae, invertebrates, fish, and plants) would be required. Without such data, any statement on its ecosystem impact would be purely speculative.
Q & A
Basic Research Questions
Q. How can researchers confirm the identity of 3-(1-methylethyl)-benzeneethanol using spectroscopic methods?
- Methodological Answer :
- Mass Spectrometry (MS) : Compare fragmentation patterns with reference data. For example, the molecular ion peak at m/z 178 (C₁₂H₁₈O) aligns with its molecular formula .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use retention indices (e.g., RT: 10.656 in GC-MS analysis of terpenoid derivatives) and spectral libraries (NIST) to resolve ambiguities between isomers .
- Nuclear Magnetic Resonance (NMR) : Analyze the splitting pattern of the isopropyl group (δ 1.0–1.2 ppm for methyl protons) and hydroxyl proton (δ 2.5–3.0 ppm) to distinguish from positional isomers like 4-(1-methylethyl)-benzeneethanol .
Q. What synthetic routes are feasible for producing 3-(1-methylethyl)-benzeneethanol in academic labs?
- Methodological Answer :
- Grignard Reaction : React benzaldehyde derivatives with isopropylmagnesium bromide, followed by reduction (e.g., NaBH₄) to yield the alcohol .
- Friedel-Crafts Alkylation : Use α-methylstyrene derivatives with isopropyl chloride in the presence of AlCl₃, though steric hindrance may require optimized conditions .
- Hydrogenation : Catalytic hydrogenation of α-isopropylstyrene oxide over Pd/C or Raney Ni to ensure regioselectivity .
Q. What are the solubility and stability considerations for handling this compound?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly in water. A solvent table based on structural analogs (e.g., 2-phenylethanol) is recommended :
| Solvent | Solubility (mg/mL) |
|---|---|
| Ethanol | 50–60 |
| Hexane | <5 |
| DCM | 30–40 |
- Storage : Store at 0–6°C under inert gas (N₂/Ar) to prevent oxidation, as suggested for benzenemethanol derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data for 3-(1-methylethyl)-benzeneethanol and its isomers?
- Methodological Answer :
- Isomer Differentiation : Use 2D-NMR (COSY, HSQC) to map coupling between the hydroxyl group and adjacent isopropyl moiety. Compare with 4-isomer data (CAS 10099-57-7), where aromatic proton shifts differ significantly .
- High-Resolution MS (HRMS) : Confirm exact mass (theoretical m/z 178.1358 for C₁₂H₁₈O) to rule out impurities like 3-methyl-1-phenylbutan-2-ol .
Q. What strategies are effective for impurity profiling in synthesized batches?
- Methodological Answer :
- HPLC-PDA/MS : Use reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate byproducts (e.g., α-isopropylstyrene). Monitor UV at 254 nm .
- Reference Standards : Compare retention times with certified impurities (e.g., EP Impurity E, CAS 24085-03-8) .
Q. What metabolic pathways are hypothesized for this compound based on structural analogs?
- Methodological Answer :
- Phase I Metabolism : Predict hydroxylation at the benzene ring (CYP450 enzymes) or oxidation of the alcohol group to ketones, as seen in O-desmethyl metoprolol derivatives .
- In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactors; analyze metabolites via LC-QTOF-MS .
Q. How can thermodynamic properties (e.g., vapor pressure, enthalpy) be experimentally determined?
- Methodological Answer :
- Vapor Pressure : Employ static method with a quartz crystal microbalance (QCM) at 25–100°C, referencing NIST data for benzenemethanol derivatives .
- DSC/TGA : Measure melting point (mp) and decomposition temperature (e.g., expected mp ~27–28°C based on benzenethiol analogs) .
Q. What environmental impact assessment frameworks apply to this compound?
- Methodological Answer :
- Endocrine Disruption Screening : Follow EPA’s EDSP Tier 1 assays (e.g., ER/AR binding assays) due to structural similarity to phenolic endocrine disruptors .
- Ecotoxicity : Use Daphnia magna acute toxicity tests (OECD 202) with LC₅₀ calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
